molecular formula C26H54O12S2 B8104142 m-PEG6-SS-PEG6-methyl

m-PEG6-SS-PEG6-methyl

Número de catálogo: B8104142
Peso molecular: 622.8 g/mol
Clave InChI: BGUPYWMPJFBFCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG6-SS-PEG6-methyl involves the reaction of two polyethylene glycol (PEG) chains with a disulfide bond (-SS-) and a methyl group (-CH3). The reaction typically requires the use of a reducing agent to form the disulfide bond and a methylating agent to introduce the methyl group. The reaction conditions often involve an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the disulfide bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

m-PEG6-SS-PEG6-methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Introduction to m-PEG6-SS-PEG6-methyl

This compound is a versatile chemical compound featuring a cleavable disulfide bond, which is widely used in various scientific research applications, particularly in drug delivery systems and bioconjugation. This compound consists of two methoxy-PEG6 units linked by a disulfide bond, allowing for controlled release under specific conditions, such as reduction reactions using agents like dithiothreitol (DTT) .

Drug Delivery Systems

  • Controlled Release : The disulfide bond in this compound can be cleaved in reducing environments, such as those found in cells, allowing for the controlled release of therapeutic agents. This property makes it an attractive component for targeted drug delivery systems, where drugs can be selectively released in specific tissues or cells .
  • Enhanced Efficacy and Reduced Toxicity : By ensuring that drugs are released only at the target site, this compound helps in minimizing systemic toxicity and improving therapeutic efficacy .

Bioconjugation and Molecular Biology

  • Antibody-Drug Conjugates (ADCs) : this compound is used as a linker in ADCs, facilitating the attachment of drugs to antibodies. The cleavable disulfide bond allows for the release of the drug once the ADC reaches the target cells, enhancing the specificity and effectiveness of cancer treatments .
  • Research Tools : In molecular biology, this compound is utilized for bioconjugation reactions, enabling researchers to study cellular processes and interactions with controlled release of molecules .

Targeted Therapies

  • Aptamer-Drug Conjugates : Similar to ADCs, this compound can be used in aptamer-drug conjugates, where the aptamer targets specific cells or tissues, and the drug is released upon cleavage of the disulfide bond .
  • Peptide-Drug Conjugates : This compound is also applicable in peptide-drug conjugates, offering a platform for targeted therapy with improved specificity and reduced side effects .

Data Tables

Application Description Benefits
Drug DeliveryControlled release through disulfide bond cleavageEnhanced efficacy, reduced toxicity
BioconjugationUsed in ADCs and other targeted therapiesSpecificity, improved therapeutic outcomes
Targeted TherapiesAptamer and peptide-drug conjugatesReduced side effects, improved specificity

Mecanismo De Acción

The mechanism of action of m-PEG6-SS-PEG6-methyl involves the cleavage of the disulfide bond under reducing conditions, releasing the attached molecules. This property makes it an ideal linker for antibody-drug conjugates (ADCs), where the drug is released in the reducing environment of the target cell. The molecular targets and pathways involved include the reduction of the disulfide bond by intracellular thiols, leading to the release of the drug .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

m-PEG6-SS-PEG6-methyl is unique due to its specific combination of a disulfide bond and a methyl group, which provides a balance of stability and cleavability. This makes it particularly useful in applications where controlled release of the attached molecule is critical .

Actividad Biológica

m-PEG6-SS-PEG6-methyl is a specialized compound utilized primarily in the synthesis of antibody-drug conjugates (ADCs). Its unique structure, featuring a cleavable disulfide bond, allows for controlled drug release in targeted therapies, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C26_{26}H54_{54}O12_{12}S2_{2}
  • Molecular Weight : 622.83 g/mol
  • CAS Number : 1007386-15-3

The compound consists of two polyethylene glycol (PEG) chains linked by a disulfide bond, which can be cleaved under reducing conditions, facilitating the release of cytotoxic agents from the ADCs .

The biological activity of this compound primarily revolves around its role as a linker in ADCs. The PEGylation process enhances the pharmacokinetics of therapeutic agents by:

  • Reducing Opsonization : The PEG chains create a hydrophilic shield that minimizes protein binding and macrophage uptake, thus prolonging circulation time in the bloodstream .
  • Controlled Drug Release : The disulfide bond allows for selective cleavage in the tumor microenvironment or inside target cells, leading to localized drug release and reduced systemic toxicity .

In Vitro Studies

  • Drug Release Profiles :
    • A study on PEGylated nanoparticles demonstrated that increasing the molecular weight of PEG improved drug release rates and sustained circulation times. For instance, doxorubicin conjugated to PEGylated nanotubes showed effective release over 42 days with significant tumor size reduction in mice models .
  • Cytotoxicity Assessment :
    • This compound conjugates have been tested against various cancer cell lines. In vitro studies indicated that these conjugates exhibited significant cytotoxicity while maintaining low toxicity to normal cells .

In Vivo Studies

  • Tumor Targeting :
    • In vivo experiments with ADCs utilizing this compound showed enhanced targeting efficiency to tumor tissues. This was attributed to the prolonged circulation time and specific cleavage of the linker in reducing environments present in tumors .
  • Pharmacokinetics :
    • The pharmacokinetic profiles of drugs linked with this compound suggest improved bioavailability and therapeutic index compared to their non-PEGylated counterparts. Studies indicated that these conjugates could achieve higher concentrations at tumor sites while minimizing exposure to healthy tissues .

Comparative Analysis

PropertyThis compoundTraditional Linkers
Circulation TimeProlongedShorter
Drug Release ControlYesLimited
CytotoxicityTargetedSystemic
Opsonization ReductionSignificantMinimal

Propiedades

IUPAC Name

1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O12S2/c1-27-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-23-25-39-40-26-24-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-28-2/h3-26H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUPYWMPJFBFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.